Ethyl methyl phenylcarbonodithioimidate
Description
Ethyl methyl phenylcarbonodithioimidate (C₁₀H₁₁NS₂) is a sulfur-containing organosulfur compound characterized by a phenyl group attached to a dithioimidate core, with ethyl and methyl substituents. This compound is primarily utilized in organic synthesis, particularly in the preparation of thioamide derivatives and as a ligand in coordination chemistry due to its strong chelating properties. Its structure combines aromaticity (phenyl group) with alkyl chains (ethyl and methyl), influencing its solubility, stability, and reactivity.
Properties
CAS No. |
20033-60-7 |
|---|---|
Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
1-ethylsulfanyl-1-methylsulfanyl-N-phenylmethanimine |
InChI |
InChI=1S/C10H13NS2/c1-3-13-10(12-2)11-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
VHHYZVXKUOICQW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl phenylcarbonodithioimidate typically involves the reaction of ethyl methyl ketone with phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl phenylcarbonodithioimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl methyl phenylcarbonodithioimidate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl methyl phenylcarbonodithioimidate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Ethyl methyl phenylcarbonodithioimidate differs from analogs such as propyl methyl phenylcarbonodithioimidate or ethyl isobutyl phenylcarbonodithioimidate in the length and branching of alkyl chains. Shorter chains (ethyl/methyl) enhance volatility but reduce steric hindrance compared to bulkier groups like neopentyl or isobutyl. For example, chlorophyll synthesis studies show that ethyl/methyl substituents favor faster reaction kinetics in nucleophilic substitutions compared to longer-chain analogs .
Table 1: Substituent Effects on Physical Properties
| Compound | Alkyl Groups (R₁/R₂) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| This compound | Ethyl/Methyl | ~85–90 (estimated) | Moderate |
| Propyl methyl phenylcarbonodithioimidate | Propyl/Methyl | ~75–80 | Low |
| Neopentyl ethyl phenylcarbonodithioimidate | Neopentyl/Ethyl | >100 | Very Low |
Note: Data extrapolated from analogous dithioimidates and ester behavior .
Sulfur vs. Oxygen Analogs
Replacing sulfur with oxygen in the dithioimidate group yields ethyl methyl phenylcarbonate, which exhibits higher polarity and lower thermal stability. The sulfur atoms in this compound enhance its nucleophilicity, making it more reactive in metal-chelation reactions. For instance, sulfur-containing esters like ethyl linolenate (from plant extracts) demonstrate superior antioxidant activity compared to oxygenated esters, suggesting similar advantages for sulfur-based dithioimidates .
Aromatic vs. Aliphatic Derivatives
This aromaticity increases lipophilicity, making the compound suitable for applications in hydrophobic matrices (e.g., polymer stabilization). In contrast, aliphatic derivatives are more compatible with non-polar solvents like hexane .
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